![molecular formula C14H15NO2 B023817 2,2'-[IMINOBIS(METHYLENE)]BISPHENOL CAS No. 4481-51-0](/img/structure/B23817.png)

2,2'-[IMINOBIS(METHYLENE)]BISPHENOL

Übersicht

Beschreibung

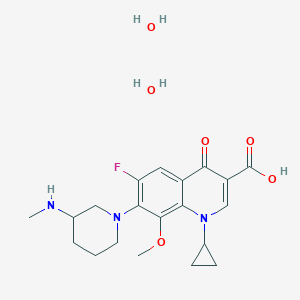

KT-5720 ist ein potenter und selektiver Inhibitor der Proteinkinase A (PKA). Es ist ein Hexylesterderivat von K-252a, einem mikrobiellen Metaboliten. Proteinkinase A ist eine Serin-Threonin-Kinase, die eine entscheidende Rolle im Signalweg des cyclischen Adenosinmonophosphats (cAMP) spielt und verschiedene zelluläre Prozesse wie Stoffwechsel, Ionentransport und Genexpression reguliert .

Vorbereitungsmethoden

KT-5720 wird durch chemische Modifikation von K-252a synthetisiert. Der Syntheseweg umfasst die Veresterung von K-252a mit Hexanol unter Bildung des Hexylesterderivats. Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines geeigneten Lösungsmittels wie Methanol oder Dimethylsulfoxid (DMSO) und können das Vorhandensein eines Katalysators erfordern, um den Veresterungsprozess zu erleichtern .

Analyse Chemischer Reaktionen

KT-5720 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: KT-5720 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden. Übliche Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Die Reduktion von KT-5720 kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: KT-5720 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Übliche Reagenzien für Substitutionsreaktionen sind Halogene und Nucleophile.

Hydrolyse: KT-5720 kann unter sauren oder basischen Bedingungen zu seiner Stammverbindung K-252a und Hexanol hydrolysiert werden

Wissenschaftliche Forschungsanwendungen

KT-5720 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: KT-5720 wird als Werkzeugverbindung verwendet, um die Rolle der Proteinkinase A in verschiedenen biochemischen Signalwegen zu untersuchen.

Biologie: Es wird verwendet, um die Auswirkungen der Inhibition der Proteinkinase A auf zelluläre Prozesse wie Apoptose, Zellproliferation und Differenzierung zu untersuchen.

Medizin: KT-5720 wird in vorklinischen Studien eingesetzt, um seine potenziellen therapeutischen Wirkungen bei Krankheiten wie Krebs, Herz-Kreislauf-Erkrankungen und neurologischen Erkrankungen zu untersuchen.

Industrie: KT-5720 wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf die Proteinkinase A abzielen .

Wirkmechanismus

KT-5720 entfaltet seine Wirkung durch kompetitive Hemmung der ATP-Bindungsstelle der Proteinkinase A. Diese Hemmung verhindert die Phosphorylierung von Zielproteinen durch die Proteinkinase A, wodurch die durch cyclisches Adenosinmonophosphat regulierten Signalwege gestört werden. Zu den molekularen Zielstrukturen von KT-5720 gehören die katalytischen Untereinheiten der Proteinkinase A, die für ihre Kinaseaktivität verantwortlich sind .

Wirkmechanismus

KT-5720 exerts its effects by competitively inhibiting the ATP-binding site of protein kinase A. This inhibition prevents the phosphorylation of target proteins by protein kinase A, thereby disrupting the signaling pathways regulated by cyclic adenosine monophosphate. The molecular targets of KT-5720 include the catalytic subunits of protein kinase A, which are responsible for its kinase activity .

Vergleich Mit ähnlichen Verbindungen

KT-5720 ist einzigartig in seiner hohen Spezifität und Potenz als Inhibitor der Proteinkinase A. Ähnliche Verbindungen umfassen:

H-89: Ein weiterer Inhibitor der Proteinkinase A, aber weniger spezifisch als KT-5720.

Rp-cAMPS: Ein Analogon des cyclischen Adenosinmonophosphats, das die Proteinkinase A hemmt, indem es die Dissoziation ihrer regulatorischen und katalytischen Untereinheiten verhindert.

PKI (Protein Kinase Inhibitor): Ein Peptidinhibitor der Proteinkinase A, der direkt an die katalytischen Untereinheiten bindet

KT-5720 zeichnet sich durch seinen reversiblen und ATP-kompetitiven Hemmmechanismus aus, was es zu einem wertvollen Werkzeug in der Forschung und Medikamentenentwicklung macht .

Eigenschaften

IUPAC Name |

2-[[(2-hydroxyphenyl)methylamino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c16-13-7-3-1-5-11(13)9-15-10-12-6-2-4-8-14(12)17/h1-8,15-17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMZYJYJGIRLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282504 | |

| Record name | NSC26194 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4481-51-0 | |

| Record name | 4481-51-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC26194 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC26194 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

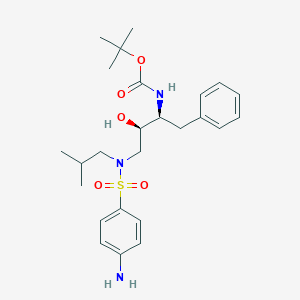

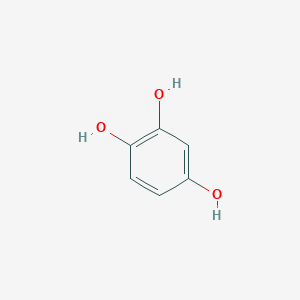

Q1: What is the main advantage of the solvent-free synthesis method described in the papers for N,N-bis(2-hydroxybenzyl)amines?

A1: The solvent-free method described in the papers offers several advantages over traditional synthetic routes. [, ] Firstly, it eliminates the need for potentially toxic and environmentally harmful solvents, making the process greener and more sustainable. Secondly, the absence of solvent often leads to faster reaction rates and higher yields. Finally, the simplified workup procedures make the method more efficient and cost-effective.

Q2: What structural variations of N,N-bis(2-hydroxybenzyl)amines were synthesized using this solvent-free method?

A2: The researchers successfully synthesized a series of N,N-bis(2-hydroxybenzyl)amine derivatives with varying substituents on the benzene rings, including methyl and tert-butyl groups. [, ] They also explored the synthesis of structurally related N,N,N′,N′-tetra(2-hydroxybenzyl)diamines containing alkyl chains of varying lengths (5-8 CH2 groups) bridging the two nitrogen atoms. This demonstrates the versatility of the solvent-free method for preparing a range of structurally diverse compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)